molecular formula C8H10N4O B038149 5,6-Diamino-1-methyl-1H-benzo[d]imidazol-2(3H)-one CAS No. 115854-53-0

5,6-Diamino-1-methyl-1H-benzo[d]imidazol-2(3H)-one

Número de catálogo B038149
Número CAS: 115854-53-0
Peso molecular: 178.19 g/mol
Clave InChI: MLAGRNYZSQRCPR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5,6-Diamino-1-methyl-1H-benzo[d]imidazol-2(3H)-one, also known as DMXAA, is a synthetic compound that has been found to have potential anti-cancer properties. The compound was first synthesized in the early 1990s and has since been the subject of numerous scientific studies.

Mecanismo De Acción

The exact mechanism of action of 5,6-Diamino-1-methyl-1H-benzo[d]imidazol-2(3H)-one is not fully understood. It is believed to work by activating the immune system and inducing the production of cytokines, which in turn leads to tumor necrosis and inhibition of tumor growth. 5,6-Diamino-1-methyl-1H-benzo[d]imidazol-2(3H)-one has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed to supply nutrients to tumors.

Efectos Bioquímicos Y Fisiológicos

5,6-Diamino-1-methyl-1H-benzo[d]imidazol-2(3H)-one has been shown to have a number of biochemical and physiological effects. It has been shown to induce the production of cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interferon-alpha (IFN-α). 5,6-Diamino-1-methyl-1H-benzo[d]imidazol-2(3H)-one has also been shown to inhibit the production of vascular endothelial growth factor (VEGF), a protein that promotes angiogenesis.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of 5,6-Diamino-1-methyl-1H-benzo[d]imidazol-2(3H)-one is its potential anti-cancer properties, which make it a promising candidate for cancer therapy. 5,6-Diamino-1-methyl-1H-benzo[d]imidazol-2(3H)-one has also been shown to enhance the activity of chemotherapy drugs and radiation therapy, making it a potential candidate for combination therapy. One limitation of 5,6-Diamino-1-methyl-1H-benzo[d]imidazol-2(3H)-one is its toxicity, which has been observed in animal studies. Further studies are needed to determine the safety and efficacy of 5,6-Diamino-1-methyl-1H-benzo[d]imidazol-2(3H)-one in humans.

Direcciones Futuras

There are a number of future directions for research on 5,6-Diamino-1-methyl-1H-benzo[d]imidazol-2(3H)-one. One area of research is the development of more potent and selective analogs of 5,6-Diamino-1-methyl-1H-benzo[d]imidazol-2(3H)-one that can be used for cancer therapy. Another area of research is the development of combination therapies that include 5,6-Diamino-1-methyl-1H-benzo[d]imidazol-2(3H)-one and other anti-cancer drugs. Finally, further studies are needed to determine the safety and efficacy of 5,6-Diamino-1-methyl-1H-benzo[d]imidazol-2(3H)-one in humans.

Aplicaciones Científicas De Investigación

5,6-Diamino-1-methyl-1H-benzo[d]imidazol-2(3H)-one has been extensively studied for its potential anti-cancer properties. It has been shown to induce tumor necrosis and inhibit tumor growth in a variety of cancer cell lines and animal models. 5,6-Diamino-1-methyl-1H-benzo[d]imidazol-2(3H)-one has also been shown to enhance the activity of chemotherapy drugs and radiation therapy, making it a promising candidate for combination therapy.

Propiedades

Número CAS

115854-53-0

Nombre del producto

5,6-Diamino-1-methyl-1H-benzo[d]imidazol-2(3H)-one

Fórmula molecular

C8H10N4O

Peso molecular

178.19 g/mol

Nombre IUPAC

5,6-diamino-3-methyl-1H-benzimidazol-2-one

InChI

InChI=1S/C8H10N4O/c1-12-7-3-5(10)4(9)2-6(7)11-8(12)13/h2-3H,9-10H2,1H3,(H,11,13)

Clave InChI

MLAGRNYZSQRCPR-UHFFFAOYSA-N

SMILES

CN1C2=C(C=C(C(=C2)N)N)NC1=O

SMILES canónico

CN1C2=C(C=C(C(=C2)N)N)NC1=O

Sinónimos

2H-Benzimidazol-2-one,5,6-diamino-1,3-dihydro-1-methyl-(9CI)

Origen del producto

United States

Synthesis routes and methods

Procedure details

2.20 g. (9.2 mMole) 5,6-dinitro-1-methylbenzimidazol-2-one is hydrogenated for 3 hours at 60° C. and 100 bar hydrogen pressure in 730 ml. methanol in the presence of 0.44 g. platinum oxide. The solution of 5,6-diamino-1-methyl-benzimidazol-2-one so obtained is, after filtration, used without further purification.
Quantity
9.2 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.